molecular formula C15H20N4O4 B2518017 5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 1823269-96-0

5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Cat. No.: B2518017
CAS No.: 1823269-96-0
M. Wt: 320.349
InChI Key: ZKMNLFXGVMHOPE-UHFFFAOYSA-N
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Description

5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
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Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Pyrazoles and pyrazines are key scaffolds in the synthesis of heterocyclic compounds, used extensively in pharmaceuticals and dyes. Quinoxalines, a close relative, serve as precursors for a variety of heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. The unique reactivity of such derivatives under mild conditions facilitates the generation of versatile dyes and heterocycles from a broad range of precursors (Gomaa & Ali, 2020).

Environmental Biodegradation and Remediation

Ethyl tert-butyl ether (ETBE), a compound related to the pyrazine family, has been studied for its biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with pathways involving initial hydroxylation steps. This research aids in understanding the environmental fate of fuel additives and developing bioremediation strategies (Thornton et al., 2020).

Optoelectronic Materials

Derivatives of pyrazine have been explored for their potential in optoelectronic applications, including in electronic devices and luminescent elements. The incorporation of pyrazine and quinazoline fragments into π-extended conjugated systems has shown value for creating novel optoelectronic materials with desirable properties (Lipunova et al., 2018).

Spin Crossover Materials

Spin crossover (SCO) active complexes with pyrazole-pyridine/pyrazine ligands have been synthesized, displaying significant changes in magnetic properties. These materials find applications in molecular electronics and sensors, showcasing the versatility of pyrazole and pyrazine derivatives in designing functional materials (Olguín & Brooker, 2011).

Anticancer Research

Pyrazoline derivatives have been synthesized and evaluated for their anticancer activities. These compounds, through various synthetic strategies, have shown promising results in biological activity testing, underlining the potential of pyrazolines in developing new anticancer agents (Ray et al., 2022).

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 4-cyano-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-5-22-13(20)10-8-11-12(9-16)18(6-7-19(11)17-10)14(21)23-15(2,3)4/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMNLFXGVMHOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(C(C2=C1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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